1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds and are structurally similar to purines . They have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other diseases .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines often involves a one-pot multi-component cyclocondensation reaction . For example, the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide leads to cyclocondensation .Molecular Structure Analysis
Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocyclic ring systems. They are considered as bioisosteres of natural purines .Chemical Reactions Analysis
The reactions of 5-aminopyrazole-4-carboxamides with carboxylic acid esters, leading to pyrazolo[3,4-d]pyrimidin-4(5H)-ones, are best performed by refluxing the starting materials in an alcohol medium with an excess of sodium alkoxide .科学的研究の応用
- Synthesis and Characterization : Researchers have synthesized derivatives containing the pyrazolo[3,4-d]pyrimidine core linked with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .
- In Vitro Anticancer Testing : These compounds were tested for their in-vitro anticancer activity against various cancer cell lines. Some demonstrated good to moderate activity, particularly against renal cancer cell lines .
- Structure-Based Design : Researchers have explored novel phenylpyrazolo[3,4-d]pyrimidine-based compounds as EGFR-TK inhibitors. These molecules target the ATP binding pocket and show promise in inhibiting EGFR signaling pathways .
- Compound Evaluation : A tested derivative exhibited marked antitumor activity against various cell lines, with IC50 values ranging from 5.00 to 32.52 μM .
- Background : The compound’s dual inhibition of IGF1R and Src pathways is relevant for cancer therapy. Src activation often confers resistance to anti-IGF1R treatments .
- Anticancer Activity : Among these compounds, 12a–d demonstrated significant cytotoxic effects against breast cancer cell lines MDA-MB-468 and T-47D .
- Parkinson’s Disease : Pyrazolo[3,4-d]pyrimidines have been investigated for their potential in managing Parkinson’s disease .
- Antiviral and Antimicrobial Properties : These compounds may exhibit antiviral and antimicrobial effects .
- Skin Cancer and CNS Cancer : Previous studies have explored their activity against skin cancer cell lines (G-361) and CNS cancer (SF-268) .
Anticancer Activity
EGFR-Tyrosine Kinase Inhibition
Antitumor Properties
Dual IGF1R/Src Pathway Inhibition
Cytotoxic Effects on Breast Cancer Cells
Other Potential Applications
作用機序
Target of Action
1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative, which structurally resembles purines . The primary targets of this compound are protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . In addition, it has been evaluated for its inhibitory effects on three essential cancer targets: EGFR WT, EGFR T790M, VGFR2, and Top-II .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can disrupt cellular signaling processes, thereby controlling cell growth and differentiation .
Biochemical Pathways
Given its inhibitory effects on protein kinases, it is likely that it affects pathways related to cell growth and differentiation .
Pharmacokinetics
Its structural similarity to purines suggests that it may have similar pharmacokinetic properties .
Result of Action
The compound has demonstrated significant cytotoxic activities against various cancer cell lines . For instance, most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
特性
IUPAC Name |
1-phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S/c1-2-8-19-14-12-9-17-18(13(12)15-10-16-14)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLOYEBYWOBSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。